Indigodisulfonate dipotassium salt chemical properties
Indigodisulfonate dipotassium salt chemical properties
An In-Depth Technical Guide to the Chemical Properties of Indigodisulfonate
Introduction: Beyond a Simple Blue Dye
Indigodisulfonate, widely recognized in its disodium salt form as Indigo Carmine (CAS 860-22-0), is far more than a simple coloring agent. While its dipotassium salt variant (CAS 13725-33-2) exists, the vast body of scientific literature and application data centers on the disodium salt; therefore, this guide will focus on the latter as the representative compound.[1][2][3] Its utility in advanced research, diagnostics, and pharmaceutical development is rooted in a fascinating and versatile set of chemical properties. The molecule's vibrant color is a direct consequence of its conjugated pi-system, but its true scientific value lies in the reactivity of this system.
This guide provides an in-depth exploration of the core chemical principles governing indigodisulfonate's behavior. We will move beyond mere descriptions to explain the causality behind its function as a redox and pH indicator, its specific reactivity with oxidants, and the implications of its stability—or lack thereof—in experimental and formulation contexts. For the researcher, scientist, or drug development professional, a thorough understanding of these properties is paramount for leveraging its full potential and ensuring data integrity.
Molecular Structure and Synthesis: The Foundation of Function
The chemical identity of indigodisulfonate is disodium 3,3'-dioxo-2,2'-bis-indolylidene-5,5'-disulfonate.[4] Its structure consists of two planar indole rings linked by a central carbon-carbon double bond. This extended system of alternating double and single bonds (conjugation) is the chromophore responsible for absorbing light in the orange-red spectrum (~610 nm), which results in the characteristic deep blue color we observe.[5][6]
The two sulfonate groups (–SO₃⁻) are critical additions to the parent indigo molecule. They impart significant water solubility, a property the original indigo pigment lacks, allowing for its use in aqueous systems.[3][6] This transformation is typically achieved through aromatic sulfonation of indigo using fuming sulfuric acid.[3][4]
Caption: Molecular structure of Indigodisulfonate (Indigo Carmine).
Physicochemical Properties: A Data-Driven Overview
The utility of any chemical reagent is defined by its physical and chemical properties. For indigodisulfonate, these parameters dictate its use conditions, from solution preparation to formulation stability.
Table 1: Core Physicochemical Properties of Indigo Carmine
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | Disodium 3,3'-dioxo-2,2'-bis-indolylidene-5,5'-disulfonate | [3][4] |
| Synonyms | Indigo Carmine, 5,5'-indigodisulfonic acid sodium salt, E132, FD&C Blue No. 2 | [3] |
| CAS Number | 860-22-0 | [2][3] |
| Molecular Formula | C₁₆H₈N₂Na₂O₈S₂ | [2][7] |
| Molecular Weight | 466.36 g/mol | [7] |
| Appearance | Dark blue or purplish-blue powder/granules | [6][8] |
| Melting Point | >300 °C (decomposes) | [8][9] |
| Solubility in Water | ~10 g/L at 25 °C | [6][10] |
| Solubility in Ethanol | Slightly soluble / Sparingly soluble | [10][11] |
| λmax (Water) | ~610 nm |[5][12] |
Stability Profile: Critical Insights for Application
A crucial aspect for any application scientist is understanding a compound's stability. Indigodisulfonate is notoriously unstable under several conditions, a factor that must be accounted for in experimental design and product formulation.
-
Light Sensitivity: The compound has very poor light stability.[11][13] Exposure to light, particularly UV, causes photodegradation, leading to a fading of the blue color.[6] Therefore, solutions should always be stored in light-resistant containers, and experiments should be conducted with this sensitivity in mind.[14][15]
-
Oxidation/Reduction: As a redox indicator, it is inherently sensitive to oxidizing and reducing agents.[11] This reactivity is its primary feature in many applications but also means it can be degraded by unintended contaminants or atmospheric oxygen over time, especially in alkaline solutions.[8][16]
-
pH Stability: The dye exhibits poor stability across a range of pH values. It fades appreciably at pH 3-5, considerably at pH 7, and completely at pH 8 after about a week.[11] It also undergoes decomposition in highly alkaline solutions.[17] This limits its use as a colorant in many aqueous formulations without appropriate stabilization.
Redox and pH Indicator Chemistry: The Mechanism of Color Change
Indigodisulfonate's dual function as both a pH and redox indicator is a direct result of its molecular structure and the lability of its electrons and protons in response to chemical environments.
Redox Indicator
The most prominent feature is its reversible redox reaction. The deep blue, oxidized form can be reduced to a yellow, leuco-form.[16][18] This transformation involves the addition of two electrons and two protons, which breaks the central conjugated system between the two rings, thus eliminating the chromophore responsible for the blue color.
This property is the basis for its use in redox titrations and for demonstrating redox principles.[18][19] The reaction is reversible; exposure of the reduced yellow form to an oxidizing agent, such as atmospheric oxygen, readily restores the blue color.[16][20]
Caption: Reversible redox reaction of Indigodisulfonate.
pH Indicator
In highly alkaline conditions, indigodisulfonate also functions as a pH indicator. It exhibits a distinct color change from blue at pH 11.4 to yellow at pH 13.0.[3][4][21] This change is due to the deprotonation of the amine (-NH) groups on the indole rings at high pH, which alters the electronic state of the conjugated system.
Reactivity with Oxidants: The Case of Ozone and Superoxide
For researchers in atmospheric chemistry, water treatment, and cell biology, the specific reaction of indigodisulfonate with oxidizing species is of paramount importance.
Reaction with Ozone
Indigodisulfonate is a highly effective indicator for dissolved ozone. The reaction is rapid and stoichiometric (1:1).[12] Ozone attacks and cleaves the central C=C double bond of the indigo dye. This cleavage definitively breaks the molecule's chromophore, leading to a loss of the blue color (decolorization). The primary degradation products are two molecules of isatin-5-sulfonic acid, which are nearly colorless.[12][22] This specific and quantitative decolorization forms the basis of a widely used spectrophotometric method for measuring ozone concentrations in water.[12]
Caption: Oxidative degradation of Indigo Carmine by ozone.
A Cautionary Tale: The Superoxide Reaction
A critical finding for biomedical researchers was the discovery that superoxide (O₂⁻), a key reactive oxygen species in cellular physiology, also degrades indigodisulfonate to isatin-5-sulfonic acid.[23] This reaction is indistinguishable from the reaction with ozone in terms of its final product.[22][23]
Expert Insight: This discovery was pivotal because it invalidated the use of indigodisulfonate as a specific, standalone indicator for ozone production by neutrophils and other biological systems. Researchers studying oxidative stress must now interpret results from indigo carmine assays with caution, recognizing that the observed degradation may be due to superoxide rather than ozone.[23] This underscores the necessity of using multiple, complementary detection methods to unequivocally identify specific reactive oxygen species in complex biological environments.
Experimental Protocols: From Demonstration to Quantification
The following protocols are designed as self-validating systems, providing clear, observable outcomes rooted in the chemical properties discussed.
Protocol 1: Preparation of a 1% (w/v) Indigo Carmine Stock Solution
This protocol outlines the standard preparation for a general-purpose indicator solution.
-
Materials: Indigo Carmine powder (disodium salt), distilled or deionized water, 100 mL volumetric flask, beaker, magnetic stirrer and stir bar, weighing balance.
-
Methodology:
-
Accurately weigh 1.0 g of Indigo Carmine powder.
-
Transfer the powder to a 250 mL beaker containing approximately 80 mL of distilled water.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be a deep royal blue.[16]
-
Carefully transfer the dissolved solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water, adding the rinsings to the volumetric flask to ensure a quantitative transfer.
-
Bring the final volume to the 100 mL mark with distilled water. Stopper and invert several times to ensure homogeneity.
-
Transfer the solution to a labeled, amber glass bottle for storage. This stock solution has a limited shelf life of 6-12 months when stored properly away from light.[16]
-
Protocol 2: The "Chemical Traffic Light" Redox Demonstration
This classic demonstration provides a striking visual representation of the reversible redox chemistry of indigodisulfonate.
-
Materials: 1% Indigo Carmine solution (from Protocol 1), Dextrose (D-glucose), Sodium Hydroxide (NaOH), 500 mL Erlenmeyer flask with a stopper, graduated cylinders.
-
Causality: In this experiment, dextrose acts as the reducing agent in a basic solution provided by NaOH. It reduces the indigo carmine from its blue (oxidized) state to its yellow (reduced) state. Shaking the flask introduces atmospheric oxygen, an oxidizing agent, which reverses the reaction, returning the indicator to its colored forms.
-
Methodology:
-
Prepare a dextrose solution (e.g., dissolve ~9 g of dextrose in water to make 500 mL).[16][20]
-
Prepare a sodium hydroxide solution (e.g., carefully dissolve ~24 g of NaOH in water to make 200 mL). Caution: This is a highly exothermic process. Use appropriate PPE.[16]
-
In the 500 mL Erlenmeyer flask, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution.[16][24]
-
Add 10 mL of the 1% indigo carmine indicator solution to the flask. The solution will initially turn green.[16]
-
Firmly stopper the flask and allow the solution to sit undisturbed.
-
Observation: The color will gradually change from green to red and finally to a bright yellow as the dextrose fully reduces the indigo carmine. This may take up to 10 minutes.[16]
-
Re-oxidation: To demonstrate the reverse reaction, shake the flask. Gentle shaking introduces enough oxygen to oxidize the indicator to its red, intermediate state. Vigorous shaking introduces more oxygen, turning the solution green or back to blue.[16][24]
-
Upon standing, the dextrose will again reduce the indicator, and the color cycle can be repeated multiple times.[16]
-
Protocol 3: Workflow for Spectrophotometric Ozone Determination
This workflow outlines the key steps for using the indigo method for quantitative analysis.
Caption: Experimental workflow for ozone determination using Indigo Carmine.
-
Causality: The protocol relies on the stoichiometric decolorization of the indigo dye by ozone. By measuring the decrease in absorbance at ~600 nm against a blank, one can directly quantify the initial ozone concentration. The reaction is performed at an acidic pH (<3) to prevent the catalytic decomposition of the highly unstable ozone molecule before it can react with the dye.[12]
Applications and Considerations in Drug Development
Beyond the laboratory bench, indigodisulfonate serves two key roles in the pharmaceutical industry.
-
Pharmaceutical Excipient: It is used as a blue dye (FD&C Blue No. 2) in tablet coatings and capsule shells for product identification and aesthetic appearance.[3][13] However, its known instability to light and pH presents a significant formulation challenge.[11][13] Drug development professionals must carefully select stabilizing excipients, such as specific polymers (e.g., copovidone-based systems) or plasticizers, to prevent discoloration and ensure product stability over its shelf life.[13]
-
Medical Diagnostic Agent: In its sterile, injectable form, Indigo Carmine is used as a medical dye.[3] It is administered intravenously to highlight portions of the urinary tract during urologic surgery.[4][25] The dye is rapidly filtered by the kidneys without being metabolized, coloring the urine blue and allowing surgeons to visualize ureteral orifices and detect leaks.[25][26] While effective, it can cause adverse reactions, including a mild pressor effect (increase in blood pressure) or occasional idiosyncratic reactions.[26][27]
Safety and Handling
Indigodisulfonate is considered a moderately toxic irritant.[24] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, gloves, and a lab coat when handling the powder or concentrated solutions.[2][24]
-
Handling: Avoid creating dust.[2] Handle in a well-ventilated area. Do not ingest or inhale.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Crucially, store protected from light to prevent degradation.[14][15]
Conclusion
Indigodisulfonate dipotassium salt, and more commonly its disodium analogue Indigo Carmine, is a compound whose value is defined by its chemical reactivity. Its conjugated structure gives it a vibrant color, while the susceptibility of this structure to reduction, changes in pH, and oxidative cleavage provides its functionality. For the modern scientist, it serves as a powerful visual tool for demonstrating redox chemistry, a quantitative reagent for oxidant analysis, and a functional excipient in pharmaceutical design. A comprehensive understanding of its properties—particularly its mechanisms of color change and its inherent instabilities—is the key to unlocking its successful application, ensuring both innovation and integrity in scientific and developmental endeavors.
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